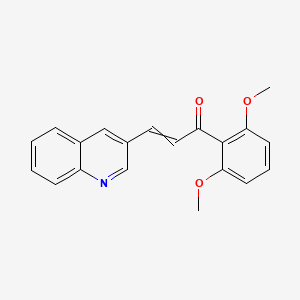
7,8-Dimethyl-2-propyl-4-quinolinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,8-Dimethyl-2-propyl-4-quinolinol is a chemical compound with the molecular formula C14H17NO and a molecular weight of 215.29 g/mol . It belongs to the class of quinolinol derivatives, which are known for their diverse biological and pharmaceutical activities . This compound is characterized by its unique structure, which includes a quinoline ring substituted with dimethyl and propyl groups.
Vorbereitungsmethoden
The synthesis of 7,8-Dimethyl-2-propyl-4-quinolinol can be achieved through various synthetic routes. One common method involves the reaction of quinoline derivatives with appropriate alkylating agents under controlled conditions . For instance, the reaction of 4-hydroxyquinoline with dimethyl sulfate and propyl bromide in the presence of a base such as potassium carbonate can yield the desired product. Industrial production methods often employ similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity .
Analyse Chemischer Reaktionen
7,8-Dimethyl-2-propyl-4-quinolinol undergoes several types of chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
7,8-Dimethyl-2-propyl-4-quinolinol has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 7,8-Dimethyl-2-propyl-4-quinolinol involves its interaction with specific molecular targets and pathways. It is known to inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting their normal function . Additionally, this compound can interfere with the replication of microbial DNA, leading to its antimicrobial effects . The exact molecular targets and pathways involved may vary depending on the specific biological context and the type of organism being studied .
Vergleich Mit ähnlichen Verbindungen
7,8-Dimethyl-2-propyl-4-quinolinol can be compared with other similar compounds, such as:
4-Hydroxyquinoline: A parent compound with a simpler structure, known for its antimicrobial properties.
2,4-Dihydroxyquinoline: Another derivative with additional hydroxyl groups, exhibiting different biological activities.
Quinoline: The basic structure from which many derivatives, including this compound, are synthesized.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinoline derivatives .
Eigenschaften
CAS-Nummer |
1070880-05-5 |
|---|---|
Molekularformel |
C14H17NO |
Molekulargewicht |
215.29 g/mol |
IUPAC-Name |
7,8-dimethyl-2-propyl-1H-quinolin-4-one |
InChI |
InChI=1S/C14H17NO/c1-4-5-11-8-13(16)12-7-6-9(2)10(3)14(12)15-11/h6-8H,4-5H2,1-3H3,(H,15,16) |
InChI-Schlüssel |
AAQVDNPROPYIJG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=CC(=O)C2=C(N1)C(=C(C=C2)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(10S,11R,15S,16R)-N-(2,5-dimethoxyphenyl)-13-(4-nitrophenyl)-12,14-dioxo-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-16-carboxamide](/img/structure/B15172149.png)
![1,1'-{[3-(Dimethylamino)-2,2-dimethylpropyl]azanediyl}di(propan-2-ol)](/img/structure/B15172151.png)


![{1-[4-(Methanesulfonyl)phenyl]-1H-1,2,3-triazol-5-yl}methanol](/img/structure/B15172161.png)

methanone](/img/structure/B15172163.png)





